molecular formula C16H11N3O3S2 B5539286 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate

4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate

Cat. No.: B5539286
M. Wt: 357.4 g/mol
InChI Key: VODFMEMEUNUFIX-UHFFFAOYSA-N
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Description

4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H11N3O3S2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.02418357 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds containing the 1,3,4-oxadiazole moiety and related structures have been extensively studied for their potential as therapeutic agents due to their versatile biological activities. For example, derivatives starting from isonicotinic acid hydrazide have shown significant antimicrobial activities. This includes the synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-oxadiazole derivatives for their antimicrobial properties against a range of pathogens (Bayrak et al., 2009). Such research underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.

Materials Science Applications

In the realm of materials science, compounds with 1,3,4-oxadiazole units have been explored for their promising optical properties. These properties are particularly relevant for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The design and synthesis of novel 1,3,4-oxadiazole derivatives have been tailored to achieve specific optical characteristics, such as enhanced electron injection and efficiency in organic electronic devices (Wang et al., 2001). These studies highlight the utility of oxadiazole-containing compounds in developing new materials for electronic and optoelectronic applications.

Photovoltaic Studies

Additionally, the incorporation of 1,3,4-oxadiazole and pyridinyl-based ligands into dinuclear copper(I) complexes has been investigated for their potential in dye-sensitized solar cells (DSSCs). These studies aim to enhance the power conversion efficiency (PCE) of DSSCs by improving the electron affinity of the system through strategic molecular design (Jayapal et al., 2018). This line of research demonstrates the application of 1,3,4-oxadiazole derivatives in renewable energy technologies.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry, where it could be investigated for potential biological activity, or materials science, where it could be explored for its potential optical properties .

Properties

IUPAC Name

4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-15(13-4-3-11-23-13)21-9-1-2-10-24-16-19-18-14(22-16)12-5-7-17-8-6-12/h3-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODFMEMEUNUFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.